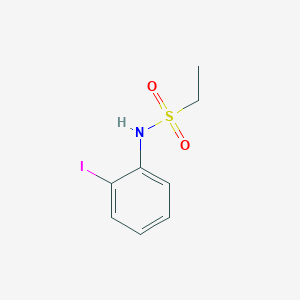![molecular formula C20H14Cl2N2S B5463804 3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5463804.png)
3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DCTA, is a synthetic compound that has shown promising results in scientific research. DCTA belongs to the family of acrylonitrile-based compounds and has been extensively studied for its potential use in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the inhibition of various proteins involved in cell survival and growth. This compound has been shown to inhibit the activity of proteins such as Bcl-2, Akt, and ERK, which are involved in cell survival and proliferation. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes, leading to cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of proteins involved in cell survival and growth. In bacteria, this compound has been shown to inhibit the growth and replication of bacteria by disrupting the bacterial cell membrane. In plants, this compound has been shown to inhibit the growth and development of plants by disrupting the photosynthetic machinery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its high potency and specificity towards cancer cells and bacteria. This compound has also shown low toxicity towards normal cells and has a low risk of developing resistance. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy. This compound also has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
For the research on 3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile include the development of more efficient synthesis methods to improve the yield and purity of this compound. Studies can also focus on the optimization of the structure of this compound to improve its potency and specificity towards cancer cells and bacteria. Furthermore, studies can investigate the potential use of this compound in combination with other anticancer or antibacterial agents to improve its therapeutic potential. In agriculture, studies can focus on the development of this compound-based herbicides that are more effective and environmentally friendly.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2,4-dichlorobenzaldehyde, 2,4-dimethylthiazole, and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival. This compound has also been studied for its potential use as an antibacterial agent. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-12-3-6-17(13(2)7-12)19-11-25-20(24-19)15(10-23)8-14-4-5-16(21)9-18(14)22/h3-9,11H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLJHCNGPTXTI-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)
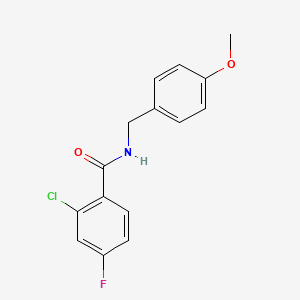

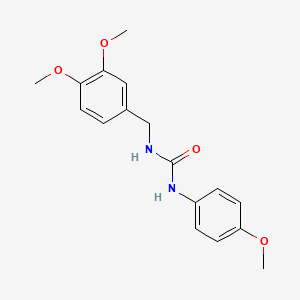
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-dimethylnicotinamide](/img/structure/B5463775.png)
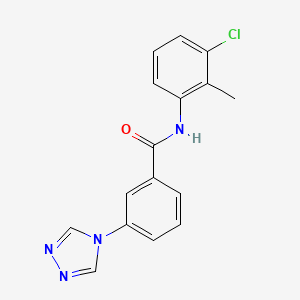

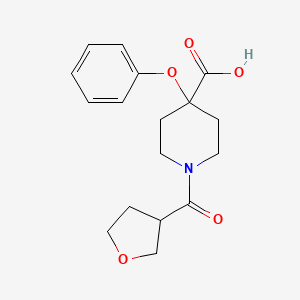
![1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
![1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5463809.png)
![ethyl 2-[5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5463814.png)
